1-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide
Description
1-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide is a synthetic organic compound featuring a methanesulfonamide core substituted with a 2-chlorophenyl group and a branched hydroxypropyl chain modified with a thiophen-3-ylmethyl moiety. The sulfonamide group is known for its bioactivity in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase), while the thiophene and chlorophenyl groups may enhance lipophilicity and target binding.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S2/c1-15(18,8-12-6-7-21-9-12)11-17-22(19,20)10-13-4-2-3-5-14(13)16/h2-7,9,17-18H,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLYRHBOPGGQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)CC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s worth noting that thiophene derivatives, like this compound, have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It’s known that thiophene derivatives can be metabolized into active compounds and further deaminated by cyp2c in the liver, transforming them into inactive derivatives . This suggests that this compound may interact with metabolic pathways in the liver.
Pharmacokinetics
It’s known that thiopropamine, a related thiophene derivative, is likely to be metabolized into active compounds and further deaminated by cyp2c in the liver . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
It’s known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that this compound may have similar effects.
Comparison with Similar Compounds
Structural and Functional Analogues
A. Methanesulfonamide Derivatives
Celecoxib (Celebrex®) : A cyclooxygenase-2 (COX-2) inhibitor containing a sulfonamide group linked to a pyrazole and trifluoromethylphenyl group. Unlike the target compound, celecoxib lacks a thiophene moiety but shares sulfonamide-mediated enzyme inhibition .
Topiramate: An anticonvulsant with a sulfamate ester group.
B. Thiophene-Containing Compounds
Tienilic Acid : A uricosuric diuretic featuring a thiophene ring and sulfonamide group. Its structural similarity underscores the importance of thiophene in modulating renal transporter affinity .
Thiophene-based Agrochemicals : Compounds like epoxiconazole (see ) incorporate aromatic heterocycles but belong to the triazole class, targeting fungal cytochrome P450 enzymes rather than sulfonamide-associated pathways .
C. Chlorophenyl Derivatives
Chlorpropham : A carbamate herbicide with a chlorophenyl group. While mechanistically distinct (inhibiting cell division), it demonstrates the chlorophenyl group’s role in enhancing agrochemical stability .
Physicochemical and Bioactivity Comparisons
Metabolic and Stability Considerations
- Hydroxypropyl Group : The 2-hydroxypropyl chain in the target compound may improve solubility compared to purely aromatic sulfonamides like celecoxib. However, steric hindrance from the thiophen-3-ylmethyl group could reduce metabolic clearance rates.
- Thiophene Stability: Thiophene rings are prone to oxidative metabolism, as seen in tienilic acid, which forms reactive metabolites linked to hepatotoxicity.
- Chlorophenyl Group : The electron-withdrawing chlorine substituent likely enhances stability against hydrolysis, a feature shared with epoxiconazole and chlorpropham .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
